Tert-butyl isocyanate

説明

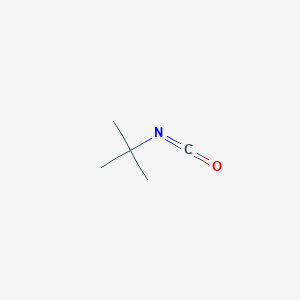

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-isocyanato-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-5(2,3)6-4-7/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOLNIXAPIAKFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Record name | TERT-BUTYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2697 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061818 | |

| Record name | tert-Butyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tert-butyl isocyanate appears as a clear colorless liquid with a pungent odor. Very toxic by ingestion, may also be toxic by skin absorption and inhalation. Vapors heavier than air. Less dense than water and insoluble in water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion., Colorless liquid with a pungent odor; [CAMEO] | |

| Record name | TERT-BUTYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2697 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tert-Butyl isocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21989 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1609-86-5 | |

| Record name | TERT-BUTYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2697 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tert-Butyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001609865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | t-butyl isocyanate | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Propane, 2-isocyanato-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-Butyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYL ISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RHQ1BS36D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Tert Butyl Isocyanate

Phosgene-Based Synthetic Pathways to Tert-butyl Isocyanate

The conventional industrial production of isocyanates, including this compound, has historically relied on the use of phosgene (B1210022). acs.org This method typically involves the reaction of a primary amine, in this case, tert-butylamine (B42293), with phosgene. The process can be categorized into direct phosgenation and salt phosgenation. acs.org

In a typical direct phosgenation process, tert-butylamine reacts with phosgene and hydrogen chloride, which can generate N-tert-butylcarbamoyl chloride and tert-butylamine hydrochloride as intermediates. google.com These intermediates then decompose at higher temperatures to yield the final this compound product. google.com To manage the highly exothermic nature of these reactions and minimize the formation of by-products like ureas, the process is often conducted in multiple stages with careful temperature control. acs.orggoogle.com For instance, a low-temperature step (-20°C to 30°C) can be followed by a high-temperature phase (90°C to 150°C) to ensure the complete conversion of intermediates. google.com Inert solvents such as o-dichlorobenzene or dimethylbenzene are used as reaction media to help dissipate heat and maintain a stable reaction environment. google.comgoogle.com

An alternative approach involves first reacting p-toluenesulfonamide (B41071) with phosgene at an elevated temperature (100-120°C) in an inert solvent. After removing excess phosgene, tert-butylamine is added at a lower temperature (0-20°C) and then refluxed to produce this compound. google.com This method is reported to improve the stability and yield of the process, leading to a higher purity product. google.com

| Method | Reactants | Key Conditions | Intermediates | Reference |

| Two-Step Direct Phosgenation | tert-butylamine, Phosgene | Low temp (-20-30°C) then high temp (90-150°C); Solvent: Dimethylbenzene | N-tert-butylcarbamoyl chloride, tert-butylamine hydrochloride | google.com |

| Indirect Phosgenation | p-toluenesulfonamide, Phosgene, tert-butylamine | Phosgenation at 100-120°C, Amine addition at 0-20°C; Solvent: Xylene, Chlorobenzene | Not specified | google.com |

Phosgene-Free Synthetic Routes for this compound: Methodological Advancements

Concerns over the high toxicity of phosgene and the corrosive nature of by-products like hydrogen chloride have driven significant research into phosgene-free synthetic routes. acs.orgnih.gov These alternative pathways often align better with the principles of green and sustainable chemistry.

Hofmann Rearrangement: The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. wikipedia.orgepfl.ch In the synthesis of this compound, pivalamide (B147659) (tert-butyl amide) undergoes rearrangement. The reaction is typically initiated with reagents like sodium hypobromite (B1234621) (formed in situ from bromine and sodium hydroxide) or other oxidizing agents such as lead tetraacetate or N-bromosuccinimide. wikipedia.orgepfl.chnrochemistry.com The key step is the migration of the tert-butyl group from the carbonyl carbon to the nitrogen, which forms the this compound intermediate. wikipedia.org

Curtius Rearrangement: This rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097) to form an isocyanate and nitrogen gas. wikipedia.orgorganic-chemistry.org For this compound synthesis, the precursor is pivaloyl azide. nih.govnih.gov The thermal decomposition of pivaloyl azide has been shown to provide a quantitative yield of this compound. nih.gov Mechanistic studies indicate that the thermal reaction proceeds via a concerted mechanism, where the loss of nitrogen gas and the migration of the alkyl group occur simultaneously, rather than through a discrete nitrene intermediate. wikipedia.orgnih.gov This method is valued for its mild conditions and tolerance of various functional groups. wikipedia.orgnih.gov

Thermal Decomposition of Carbamates: A prominent phosgene-free strategy involves the thermal decomposition of carbamates. nih.govmdpi.com This is often the final step in a two-step process where a carbamate (B1207046) is first synthesized from an amine. nih.gov The gas-phase thermolysis of N-alkylcarbamates can require high temperatures, sometimes around 400°C, to eliminate an alcohol molecule and form the isocyanate. mdpi.combutlerov.com For example, tert-butyl N-arylcarbamates have been studied, though their decomposition can also lead to other products like isobutylene (B52900) and the corresponding amine, depending on the specific structure and conditions. cdnsciencepub.com The efficiency of this route is highly dependent on the carbamate's structure and the ability to effectively remove the alcohol by-product to prevent the reverse reaction. butlerov.com

Other Phosgene-Free Methods:

From Alkyl Halides and Cyanate (B1221674) Salts: An industrial method involves the reaction of a tertiary alkyl halide, such as tert-butyl chloride, with a metal cyanate like sodium cyanate. patsnap.com The reaction is typically performed in a solvent such as ethylene (B1197577) glycol ether acetate (B1210297) in the presence of a catalyst. patsnap.com

Dehydration of Formamides: Aliphatic isocyanides (and by extension, isocyanates) can be prepared by the dehydration of the corresponding N-alkyl formamide. dtic.mil For instance, N-tert-butylformamide can be dehydrated using reagents like p-toluenesulfonyl chloride in the presence of a base like quinoline. dtic.mil

| Method | Starting Material | Key Reagents/Conditions | Intermediate | Reference |

| Hofmann Rearrangement | Pivalamide | Bromine, Sodium Hydroxide (B78521) | Isocyanate | wikipedia.orgepfl.ch |

| Curtius Rearrangement | Pivaloyl azide | Heat (Thermolysis) | Isocyanate | wikipedia.orgnih.govnih.gov |

| Carbamate Thermolysis | tert-Butyl carbamate | High Temperature (e.g., 250-600°C) | Isocyanate | mdpi.comcdnsciencepub.com |

| From Alkyl Halide | tert-Butyl chloride | Sodium cyanate, Zinc chloride | - | patsnap.com |

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in enhancing the efficiency, selectivity, and sustainability of this compound synthesis. Catalysts are employed in both phosgene-based and, more significantly, phosgene-free methodologies to lower activation energies, reduce reaction temperatures, and improve yields.

In phosgene-free routes, catalysts are particularly vital. For the synthesis involving the reaction of tert-butyl chloride with sodium cyanate, zinc chloride is used as a catalyst to facilitate the reaction. patsnap.com The thermal decomposition of carbamates, which often requires high temperatures, can be made more efficient by using catalysts. For instance, dibutyltin (B87310) dilaurate has been used to lower the thermolysis temperature for the decomposition of N-alkylcarbamates. researchgate.net

In broader phosgene-free strategies that produce isocyanates from nitro compounds, palladium-based homogeneous catalysts are explored for the reductive carbonylation step that forms the carbamate precursor. nwo.nl The goal of this research is to develop efficient catalyst systems that can operate under milder conditions, making the subsequent pyrolysis to the isocyanate less energy-intensive. nwo.nl

Phase-transfer catalysis has also been utilized in related syntheses, such as the preparation of tert-butyl isocyanide, a chemical cousin of the isocyanate. In that process, a catalyst like benzyltriethylammonium chloride facilitates the reaction between phases, demonstrating a technique that can improve reaction efficiency in multiphasic systems. orgsyn.org

| Synthetic Route | Catalyst | Purpose | Reference |

| Alkyl Halide + Metal Cyanate | Zinc Chloride | To facilitate the reaction between tert-butyl chloride and sodium cyanate. | patsnap.com |

| Carbamate Thermolysis | Dibutyltin Dilaurate | To reduce the decomposition temperature of the carbamate. | researchgate.net |

| Reductive Carbonylation (Carbamate Synthesis) | Palladium-based complexes | To catalyze the formation of carbamates from nitro compounds and carbon monoxide. | nwo.nl |

| Phase-Transfer Carbylamine Reaction (Isocyanide Synthesis) | Benzyltriethylammonium Chloride | To facilitate reaction between aqueous and organic phases. | orgsyn.org |

Sustainable and Green Chemistry Principles in this compound Production

The push for green chemistry has profoundly influenced the development of synthetic routes for this compound. The primary driver is the move away from highly toxic and hazardous phosgene. acs.orgnih.govmonash.edu

Phosgene-free routes embody several green chemistry principles:

Use of Safer Reagents: The core principle is the replacement of phosgene with less hazardous materials like carbon monoxide, dimethyl carbonate, or by employing rearrangement reactions that avoid toxic inputs altogether. acs.orgnih.gov

Atom Economy and Waste Reduction: Advanced routes focus on maximizing the incorporation of starting materials into the final product. For example, methods utilizing dimethyl carbonate can be designed as a cycle where methanol, a by-product, is recycled to produce more dimethyl carbonate, thus improving atom efficiency. nih.gov Similarly, processes are being developed to recycle unreacted materials and catalysts, reducing waste. patsnap.com

Energy Efficiency: The use of catalysts to lower reaction temperatures, as seen in the catalyzed thermolysis of carbamates, directly contributes to reduced energy consumption. researchgate.netnwo.nl

Process Simplification: Phosgene-free methods can eliminate the need for handling corrosive by-products like HCl, which simplifies purification steps and places less stringent demands on equipment, reducing both cost and safety risks. acs.orgnih.gov Innovative synthesis procedures that avoid traditional aqueous workups can also dramatically reduce solvent consumption and simplify product isolation. rsc.org

The development of catalytic, phosgene-free pathways represents the future of isocyanate production, aiming for processes that are not only economically viable but also intrinsically safer and more environmentally benign. acs.org

Reactivity and Mechanistic Investigations of Tert Butyl Isocyanate

Nucleophilic Addition Reactions of Tert-butyl Isocyanate

The isocyanate group is characterized by an electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. nih.gov The bulky tert-butyl group sterically hinders the nitrogen atom and influences the reactivity of the molecule. The general mechanism for nucleophilic addition involves the attack of a nucleophile on the carbonyl carbon, followed by proton transfer to the nitrogen atom. nih.govyoutube.com

Reactions with Alcohols and Phenols: Urethane (B1682113) Formation Mechanisms

The reaction between this compound and alcohols or phenols yields N-tert-butylcarbamates, commonly known as urethanes. This reaction is a cornerstone of polyurethane chemistry. researchgate.netkuleuven.be The fundamental mechanism involves the nucleophilic attack of the oxygen atom from the alcohol's hydroxyl group on the electrophilic carbonyl carbon of the isocyanate. acs.orgvaia.com This is followed by a proton transfer from the alcohol to the nitrogen atom of the isocyanate, resulting in the stable urethane linkage. youtube.com

The reaction can proceed without a catalyst, but it is often accelerated by acids or bases. acs.org The reactivity is also influenced by the nature of the alcohol, with primary alcohols generally reacting faster than secondary alcohols. kuleuven.be Studies on the alcoholysis of isocyanates suggest that the reaction mechanism can be complex, potentially involving multiple alcohol molecules in the transition state, acting as a proton shuttle. kuleuven.be For instance, trifluoroacetyl isocyanate has been shown to react with tert-butyl alcohol to form tert-butyl (trifluoroacetyl)-carbamate. researchgate.net While an excess of isocyanate can lead to side reactions like the formation of allophanates, the primary reaction remains the formation of the urethane bond. researchgate.netmdpi.com

Reactions with Amines: Urea (B33335) Synthesis and Mechanistic Insights

When this compound reacts with primary or secondary amines, it forms N,N'-disubstituted or N,N,N'-trisubstituted ureas, respectively. The mechanism is analogous to the reaction with alcohols, involving the nucleophilic attack of the amine nitrogen on the isocyanate carbon. researchgate.net This reaction is generally very fast, often faster than the corresponding reaction with alcohols.

The table below presents research findings on the synthesis of various ureas by reacting N-t-butyl-N'-(5-tropolonyl)urea with different amines.

| Amine | Resulting Urea Product | Yield (%) | Reference |

| 2,6-Dimethylaniline | N-(2,6-Dimethylphenyl)-N'-(5-tropolonyl)urea | 64 | scispace.com |

| Aniline | N-Phenyl-N'-(5-tropolonyl)urea | 92 | scispace.com |

| 4-Nitroaniline | N-(4-Nitrophenyl)-N'-(5-tropolonyl)urea | 93 | scispace.com |

| 4-Aminobenzoic acid | N-(4-Carboxyphenyl)-N'-(5-tropolonyl)urea | 85 | scispace.com |

| Piperidine | N-Piperidinyl-N'-(5-tropolonyl)urea | 92 | scispace.com |

| Histamine (B1213489) | N-(2-(1H-Imidazol-4-yl)ethyl)-N'-(5-tropolonyl)urea | 89 | scispace.com |

| Pindolol | N-(3-(Indol-4-yloxy)-2-hydroxypropyl)-N'-(5-tropolonyl)urea | 91 | scispace.com |

Reactions with Carbonyl Compounds and Carboxylic Acids

This compound reacts with carboxylic acids to produce amides, with the concurrent loss of carbon dioxide. acs.org The reaction is believed to proceed through an unstable mixed carbamic-carboxylic anhydride (B1165640) intermediate. acs.orgoup.com This intermediate can then decompose to form the corresponding amide and carbon dioxide. This method provides an alternative route to amide synthesis, particularly when compared to methods involving amines, as isocyanates often have better solubility in reaction media. scielo.br The reaction is generally applicable to aliphatic, aromatic, and heteroaromatic acids. acs.org

In contrast to reactions with alcohols and amines, the reaction of this compound with other carbonyl compounds like simple aldehydes and ketones is less commonly exploited for synthesis, though it is known that isocyanates can react exothermically with these functional groups. nih.govnoaa.gov

Cycloaddition Chemistry of this compound

This compound participates in various cycloaddition reactions, leveraging the reactivity of its C=N and C=O double bonds. These reactions are valuable for the synthesis of heterocyclic compounds.

A notable example is the [2+2] cycloaddition reaction. Research has shown that this compound undergoes cycloaddition with:

A tellurium diimide dimer : This reaction involves a double cycloaddition, where the isocyanate adds across the Te=N bonds, ultimately converting a tellurium imide linkage to a telluroxide (Te=O) and forming an N,N'-bis(tert-butyl)ureato ligand. rsc.org

Phosphagermaallene : This [2+2] cycloaddition results in the formation of a 1-oxa-2-germacyclobutane derivative. sigmaaldrich.com

Furthermore, this compound can engage in cycloaddition with metal complexes. It reacts with a molybdenum dioxo bis(aryloxide) complex to form a novel 16-electron molybdenum oxo-imido bis(aryloxide) complex. sigmaaldrich.com

The table below summarizes these documented cycloaddition reactions.

| Reactant | Reaction Type | Product Description | Reference |

| Tellurium diimide dimer | Double [2+2] Cycloaddition | N,N'-bis(tert-butyl)ureato telluroxide dimer | rsc.org |

| Phosphagermaallene | [2+2] Cycloaddition | 1-Oxa-2-germacyclobutane derivative | sigmaaldrich.com |

| Molybdenum dioxo bis(aryloxide) complex | Cycloaddition | 16-electron molybdenum oxo-imido bis(aryloxide) complex | sigmaaldrich.com |

Polymerization Mechanisms Involving this compound

This compound can undergo polymerization to form high molecular weight polymers, specifically polyisocyanates.

Homopolymerization Pathways of this compound

The homopolymerization of this compound, like other mono-isocyanates, typically proceeds via an anionic polymerization mechanism. acs.orgacs.org This polymerization is initiated by strong nucleophiles, such as sodium cyanide or organometallic compounds, in aprotic solvents at low temperatures.

The mechanism involves the nucleophilic attack of the initiator on the carbonyl carbon of the isocyanate monomer. This opens the C=N double bond and generates a new anionic propagating species. The propagation step consists of the sequential addition of monomer units to the active chain end. The polymer backbone formed is a 1-nylon structure, consisting of a repeating N-substituted amide unit (-N(R)-C(O)-)n, where R is the tert-butyl group. acs.org The resulting poly(this compound) chains are known to adopt a rigid, helical conformation in solution. acs.org

Applications of Tert Butyl Isocyanate in Advanced Chemical Synthesis and Materials Science

Tert-butyl Isocyanate as a Reagent in Complex Organic Synthesis

The high reactivity of the isocyanate group, governed by the electrophilic nature of its central carbon atom, makes this compound an effective reagent for introducing the tert-butylcarbamoyl moiety into various molecular structures. The steric hindrance provided by the tert-butyl group can influence reaction selectivity and the stability of the resulting products.

This compound is widely employed as a derivatizing agent for nucleophilic functional groups, such as amines and alcohols, converting them into stable urea (B33335) and carbamate (B1207046) linkages, respectively. This reactivity is harnessed in several advanced functionalization strategies.

A notable application is the post-synthetic modification of metal-organic frameworks (MOFs). sigmaaldrich.comsigmaaldrich.com For instance, this compound can be used to postsynthetically modify MOFs, leading to the creation of microporous urea-functionalized frameworks. sigmaaldrich.com This functionalization can alter the surface properties, porosity, and adsorptive capabilities of the MOFs for specific applications.

The reaction of this compound is also fundamental in the synthesis of complex organometallic compounds. It reacts with aluminum dihydride in the presence of trace water to yield a terminal hydroxide-containing dinuclear alumoxane. sigmaaldrich.comsigmaaldrich.com Furthermore, it is used in the preparation of isocyanate-treated graphite (B72142) oxides (iGOs), which are precursors for the exfoliation of graphene oxide nanoplatelets in polar aprotic solvents. sigmaaldrich.comsigmaaldrich.com In analytical chemistry, the derivatization of compounds with this compound facilitates their detection and quantification. This strategy is particularly relevant for creating standards for complex analyses where commercial standards are unavailable. nih.govnih.gov

Table 1: Functionalization and Derivatization Reactions with this compound

| Substrate/Reactant | Reagent | Product/Functionalization | Reference |

| Metal-Organic Frameworks (MOFs) | This compound | Microporous urea-functionalized frameworks | sigmaaldrich.com |

| Aluminum Dihydride | This compound | Terminal hydroxide (B78521) containing dinuclear alumoxane | sigmaaldrich.comsigmaaldrich.com |

| Graphite Oxides | This compound | Isocyanate-treated graphite oxides (iGOs) | sigmaaldrich.comsigmaaldrich.com |

| Amines (for analytical standards) | This compound | N,N'-disubstituted ureas | nih.gov |

While isocyanides are more commonly associated with heterocyclic synthesis through multicomponent reactions, this compound participates in various cycloaddition reactions to form heterocyclic structures. The electron-deficient cumulene system of the isocyanate group readily reacts with suitable partners.

Research has shown that this compound undergoes a [2+2] cycloaddition reaction with phosphagermaallene to produce a 1-oxa-2-germacyclobutane derivative. sigmaaldrich.com It also engages in cycloaddition with molybdenum dioxo bis(aryloxide) complexes, resulting in the formation of novel 16-electron molybdenum oxo-imido bis(aryloxide) complexes. sigmaaldrich.com In another example, the reaction of W(NBut)2(NHBut)2 with this compound leads to the synthesis of a complex tungsten-containing heterocycle, W[ButNC(O)NBut]2(NHBut)2. rsc.org These reactions highlight its utility in accessing heterocycles, particularly those containing heteroatoms beyond nitrogen and oxygen.

Table 2: Synthesis of Heterocyclic Compounds Using this compound

| Reaction Partner | Reaction Type | Resulting Heterocycle | Reference |

| Phosphagermaallene | [2+2] Cycloaddition | 1-Oxa-2-germacyclobutane | sigmaaldrich.com |

| Molybdenum dioxo bis(aryloxide) complex | Cycloaddition | Molybdenum oxo-imido bis(aryloxide) complex | sigmaaldrich.com |

| W(NBut)2(NHBut)2 | Addition/Cyclization | W[ButNC(O)NBut]2(NHBut)2 | rsc.org |

Role in Polymer Chemistry and Novel Material Development

In materials science, this compound serves as a valuable monofunctional building block for modifying polymer architectures and engineering materials with tailored properties. Its primary role is not as a chain-extending monomer, but rather as a strategic component for controlling polymer structure and introducing specific functionalities.

Polyurethanes and polyureas are typically synthesized through the step-growth polymerization of diisocyanates with diols or diamines, respectively. tue.nl As a monofunctional isocyanate, this compound cannot form a polymer chain on its own. Instead, it is used as an end-capping agent. By reacting with the terminal hydroxyl or amine groups of a growing polymer chain, it effectively terminates the polymerization process. This allows for precise control over the molecular weight and dispersity of the resulting polymer. The bulky tert-butyl group at the chain end can also modify the physical properties of the final material, such as its solubility, thermal stability, and morphology.

The introduction of the this compound moiety is a key strategy for creating functional polymers. A significant application is in the end-functionalization of polymers prepared via living polymerization techniques. For example, a coordinative chain transfer polymerization strategy can be employed for the in-situ end-functionalization of neodymium-based polybutadiene (B167195) with isocyanates. researchgate.net This approach allows for the creation of well-defined polymer chains with a reactive and functional group at one end, which can be used for subsequent modification or for self-assembly applications. The tert-butyl group can confer desirable properties, such as improved processability or compatibility with other materials.

This compound is an effective agent for the chemical modification of surfaces, altering properties such as hydrophobicity, reactivity, and biocompatibility. The reaction of the isocyanate group with hydroxyl groups present on the surface of materials like cellulose (B213188) or metal oxides creates a stable, covalently bonded urethane (B1682113) layer. nih.gov

A powerful and modern approach for surface functionalization involves the base-catalyzed thiol-isocyanate "click" reaction. rsc.org This highly efficient reaction can be used to graft molecules onto an isocyanate-functionalized surface or to react isocyanate-bearing molecules with a thiol-functionalized surface. This method allows for the rapid fabrication of functional, micropatterned, and multicomponent polymer brush surfaces. rsc.org this compound can be used in this context to introduce tert-butyl carbamoyl (B1232498) groups, creating surfaces with controlled wettability and chemical handles for further functionalization. Another key application is the modification of graphite oxide to produce isocyanate-treated graphite oxides, which facilitates the production of graphene-based nanocomposites. sigmaaldrich.com

Table 3: Applications in Surface Modification and Coating

| Substrate | Modification Strategy | Resulting Surface/Material | Application | Reference |

| Cellulose/Cellulose Nanocrystals | Reaction with surface hydroxyls | Hydrophobized or functionalized cellulose | Improved compatibility in nonpolar polymer matrices | nih.gov |

| Generic Surfaces | Thiol-isocyanate "click" reaction | Functional polymer brush surfaces | Micropatterning, development of smart surfaces | rsc.org |

| Graphite Oxide | Reaction with surface functional groups | Isocyanate-treated graphite oxide (iGO) | Precursor for graphene oxide nanoplatelets, nanocomposites | sigmaaldrich.com |

Contributions to Supramolecular Chemistry and Self-Assembly Processes

The highly reactive isocyanate group of this compound is a key building block in the synthesis of molecules capable of supramolecular assembly. Its primary role is in the formation of urea linkages, which are pivotal in directing the self-assembly of monomers into well-ordered, non-covalent polymer chains.

The reaction of this compound with primary or secondary amines yields N,N'-disubstituted ureas. The urea functionality is an excellent hydrogen-bonding motif, capable of forming strong and directional interactions. The two N-H protons act as hydrogen-bond donors, while the carbonyl oxygen serves as a hydrogen-bond acceptor. This multiple-hydrogen-bond array drives the self-assembly of urea-containing molecules into one-dimensional tapes and other higher-order structures.

The bulky tert-butyl group provides significant steric hindrance, which influences the solubility of the resulting supramolecular polymers and can control the packing and morphology of the self-assembled structures. This steric profile can prevent intramolecular rearrangements and kinetically stabilize certain complexes, allowing for the isolation of otherwise transient intermediates.

A notable application is in the formation of urea-functionalized frameworks. For instance, metal-organic frameworks (MOFs) can be postsynthetically modified with this compound to introduce urea groups into their porous structures. These functionalized materials exhibit enhanced properties for molecular recognition and separation. Similarly, tripodal amine-based receptors react with isocyanates to form tris-urea ligands that can self-assemble into dimeric capsules capable of selectively encapsulating anions. nih.govsigmaaldrich.com

Detailed research has demonstrated the synthesis of various urea-based functional monomers using this compound. These monomers can then undergo polymerization to form supramolecular polymers and gels. The conditions for the synthesis of these urea-based units are crucial for achieving high yields and preventing side reactions.

Table 1: Synthesis of Urea-Based Monomers and Supramolecular Structures

| Reactants | Product Type | Key Features of Assembly | Research Focus |

|---|---|---|---|

| Diamines and this compound | Bis-urea monomers | Formation of rod-like micelles and hydrogels | Investigating the effect of spacer length on micelle behavior |

| Tris(2-aminoethyl)amine and isocyanates | Tris-urea receptors | Self-assembly into dimeric capsules for anion recognition | Selective encapsulation of tetrahedral oxoanions |

| Amine-functionalized polymers and this compound | Urea-grafted polymers | Physical cross-linking of polymer chains | Development of self-healing materials and viscoelastic solutions |

| Metal-Organic Frameworks and this compound | Urea-functionalized MOFs | Post-synthetic modification of porous materials | Enhanced molecular recognition and separation |

These examples underscore the importance of this compound in creating systems where non-covalent interactions govern the formation of complex and functional architectures. The resulting supramolecular materials have potential applications in areas such as drug delivery, tissue engineering, and smart materials.

Utilization in Ligand Design for Catalysis

While the isomeric tert-butyl isocyanide is a well-known ligand in organometallic chemistry, this compound itself serves as a crucial reagent for synthesizing ligands used in catalysis. The isocyanate's reactivity is harnessed to introduce urea or carbamate functionalities into a molecule, which can then coordinate to a metal center and influence its catalytic activity. The steric bulk of the tert-butyl group is also a key feature, providing stability to the resulting metal complexes.

One area of application is the synthesis of amidines through palladium-catalyzed reactions, where this compound acts as a precursor to the ligand. The isocyanate can also be used to modify existing ligand scaffolds. For example, the post-synthetic modification of metal-organic frameworks with this compound introduces urea groups that can act as ligand sites for catalytically active metals. sigmaaldrich.com

Furthermore, this compound reacts with various metal complexes to generate new, functional ligands. For instance, its reaction with molybdenum dioxo bis(aryloxide) complexes results in the formation of novel 16-electron molybdenum oxo-imido bis(aryloxide) complexes. sigmaaldrich.com Similarly, it reacts with aluminum dihydrides to yield dinuclear alumoxanes containing terminal hydroxide groups, which can have catalytic relevance. sigmaaldrich.com The steric hindrance provided by the tert-butyl substituents in certain ligand systems can kinetically inhibit the release of compounds from the metal center, enabling the isolation and study of unstable catalytic intermediates.

Table 2: Ligands and Catalytic Systems Derived from this compound

| Ligand/Complex Type | Method of Synthesis | Metal Center | Application in Catalysis |

|---|---|---|---|

| Amidine Ligands | Palladium-catalyzed reaction with amines | Palladium | Synthesis of complex organic molecules |

| Urea-functionalized MOFs | Post-synthetic modification of MOFs | Various | Heterogeneous catalysis, molecular recognition |

| Molybdenum Oxo-Imido Complexes | Reaction with molybdenum dioxo complexes | Molybdenum | Precursors for oxidation catalysis |

| Dinuclear Alumoxanes | Reaction with aluminum dihydrides | Aluminum | Polymerization catalysts |

| Stabilized Ta-Carbamate Complexes | Reaction with Tantalum-Amide complexes | Tantalum | Study of catalytic intermediates |

The use of this compound in ligand design showcases its utility in creating sterically hindered and electronically tunable environments around a metal center, which is critical for controlling the activity and selectivity of homogeneous and heterogeneous catalysts.

Advanced Analytical and Spectroscopic Characterization Techniques for Tert Butyl Isocyanate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of tert-butyl isocyanate and its derivatives, providing detailed information about the chemical environment of atomic nuclei.

In the ¹H NMR spectrum of this compound, the nine equivalent protons of the tert-butyl group typically appear as a sharp singlet. For instance, in a chloroform-d (B32938) (CDCl₃) solvent, this singlet is observed at approximately 1.363 ppm. chemicalbook.com The integration of this peak corresponds to the nine protons, confirming the presence of the (CH₃)₃C- group.

¹³C NMR spectroscopy further corroborates the structure. The carbon atoms of the tert-butyl group and the isocyanate group resonate at distinct chemical shifts. For example, in a derivative where this compound has reacted, the carbons of the tert-butyl group can be identified, such as the quaternary carbon and the methyl carbons. In one reported derivative, the NCq(CH₃)₃ carbon appeared at 30.5 ppm, while the NCq(CH₃)₃ was observed at 61.2 ppm. rsc.org

The analysis of NMR data for both the starting material and the resulting products is fundamental in verifying the outcomes of reactions involving this compound.

Table 1: Representative ¹H NMR Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Solvent | CDCl₃ | chemicalbook.com |

| Frequency | 300 MHz | chemicalbook.com |

| Chemical Shift (ppm) | 1.363 | chemicalbook.com |

| Multiplicity | Singlet | chemicalbook.com |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers valuable insights into the functional groups and bonding arrangements within this compound. youtube.com The most characteristic feature in the IR spectrum of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group.

For this compound, this asymmetric NCO stretching frequency is a key diagnostic peak. chemicalbook.com Studies on alkyl isocyanates have shown that the frequency of this mode is influenced by both inductive and steric factors. optica.orgoptica.org Generally, as the number of hydrogen atoms on the α-carbon of the alkyl group decreases, the asymmetric and symmetric NCO stretching frequencies also decrease. optica.orgoptica.org

The solvent environment can also affect the position of the NCO stretching band. For example, the asymmetric NCO frequencies for alkyl isocyanates are observed at higher frequencies in chloroform (B151607) (CHCl₃) solution compared to carbon tetrachloride (CCl₄) solution. optica.orgoptica.org Interestingly, for this compound, the frequency of this mode increases up to a certain mole percentage of CHCl₃ in CCl₄ and then decreases. optica.orgoptica.org

Raman spectroscopy provides complementary information. The Raman spectrum of tert-butylamine (B42293), a precursor to this compound, has been studied and its vibrational bands assigned, which can be a useful reference for identifying vibrations associated with the tert-butyl group in the isocyanate. researchgate.net

Table 2: Key Infrared Absorption for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Description |

|---|---|---|

| Asymmetric N=C=O stretch | ~2240 - 2280 | Strong, sharp absorption |

| Symmetric N=C=O stretch | Varies | Generally weaker than the asymmetric stretch |

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for analyzing its fragmentation patterns, which aids in its identification. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 99, corresponding to its molecular weight. chemicalbook.comchemicalbook.com

The fragmentation pattern provides structural information. A prominent peak in the mass spectrum is often observed at m/z 84. chemicalbook.comchemicalbook.com This peak arises from the loss of a methyl group (CH₃), a common fragmentation pathway for tert-butyl compounds. Another significant fragment can be seen at m/z 56. chemicalbook.comchemicalbook.com

When coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), mass spectrometry becomes an even more potent tool for the analysis of complex mixtures containing this compound and its derivatives, allowing for both separation and identification of individual components. researchgate.net

Table 3: Prominent Peaks in the Mass Spectrum of this compound

| m/z | Relative Intensity | Possible Fragment | Reference |

|---|---|---|---|

| 99 | Varies | [M]⁺ | chemicalbook.comchemicalbook.com |

| 84 | 100 | [M-CH₃]⁺ | chemicalbook.comchemicalbook.com |

| 57 | 7.5 | [C₄H₉]⁺ | chemicalbook.com |

| 56 | 26.4 | [C₄H₈]⁺ | chemicalbook.com |

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant. Both gas and liquid chromatography are employed for these purposes.

Gas Chromatography (GC) Applications

Gas chromatography (GC) is a suitable method for analyzing volatile compounds like this compound. However, direct analysis of isocyanates can be challenging. An indirect GC method has been developed for determining the purity of isocyanate monomers and the isocyanate content of polymers. nih.gov This method involves reacting the isocyanate with an excess of di-n-butylamine, followed by the GC determination of the unreacted di-n-butylamine. nih.gov This approach offers better precision and requires a smaller sample size compared to traditional titrimetric methods. nih.gov For the analysis of various diisocyanates, derivatization with alcohols like 2-chlorobenzyl alcohol followed by GC analysis with different detectors (FID, PD-ECD, MSD) has also been explored. jksoeh.org

High-Performance Liquid Chromatography (HPLC) in Isocyanate Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of isocyanates, often involving derivatization to create stable and UV-active or fluorescent derivatives. iom-world.orgresearchgate.net This is particularly useful for monitoring reactions and quantifying residual isocyanates. mt.com

Several derivatizing agents are used, such as 1-(2-pyridyl)piperazine (B128488) and di-n-butylamine (DBA), which react with the isocyanate to form stable urea (B33335) derivatives. epa.govpsu.eduuu.nl These derivatives can then be separated on a reverse-phase column and detected by UV or mass spectrometry (LC-MS). epa.govuu.nl For instance, a method using an Ascentis ES-Cyano column with a mobile phase of ammonium (B1175870) acetate (B1210297) in water and acetonitrile (B52724) has been shown to effectively separate isocyanate derivatives. sigmaaldrich.com The use of in-situ monitoring with techniques like Attenuated Total Reflectance (ATR) FTIR spectroscopy, often complemented by offline HPLC analysis, provides real-time data on reaction kinetics and endpoint determination. mt.com

X-ray Crystallography of this compound Adducts and Co-crystals

X-ray crystallography provides definitive proof of molecular structure by determining the precise arrangement of atoms in a crystalline solid. While obtaining a single crystal of the volatile this compound itself is challenging, the structures of its derivatives and adducts can be readily determined.

For example, the reaction of W(NBuᵗ)₂(NHBuᵗ)₂ with this compound yields the compound W[BuᵗNC(O)NBuᵗ]₂(NHBuᵗ)₂, the crystal structure of which has been determined by X-ray diffraction. rsc.org This analysis confirms the formation of a new complex and reveals the bonding and coordination geometry around the tungsten center. rsc.org

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Tert-butyl isocyanide |

| Chloroform-d |

| Carbon tetrachloride |

| Chloroform |

| Tert-butylamine |

| Di-n-butylamine |

| 1-(2-Pyridyl)piperazine |

| 2-Chlorobenzyl alcohol |

| W(NBuᵗ)₂(NHBuᵗ)₂ |

| W[BuᵗNC(O)NBuᵗ]₂(NHBuᵗ)₂ |

In-situ Spectroscopic Monitoring of this compound Reactions

The real-time, in-situ monitoring of chemical reactions involving this compound and its derivatives is crucial for understanding reaction kinetics, identifying transient intermediates, and optimizing process parameters. Spectroscopic techniques are paramount in this endeavor, providing a non-invasive window into the reacting system. Techniques such as Fourier Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Raman spectroscopy are particularly powerful for tracking the concentration changes of reactants, intermediates, and products as the reaction progresses.

In-situ monitoring offers significant advantages over traditional offline analysis by providing continuous data streams that capture the complete reaction profile. nih.gov This helps in elucidating complex reaction mechanisms and ensures better control over the final product's properties. nih.gov

FTIR Spectroscopy

In-situ FTIR spectroscopy is a widely used technique for monitoring reactions of isocyanates due to the strong and distinct absorption band of the isocyanate functional group (-N=C=O). nih.govresearchgate.net The asymmetric stretching vibration of the -N=C=O group appears in a region of the infrared spectrum (around 2275-2250 cm⁻¹) that is typically free from other common vibrational modes. researchgate.netresearchgate.net This allows for straightforward tracking of the isocyanate consumption over time.

The progress of a reaction, such as the formation of urethane (B1682113) from the reaction of this compound with an alcohol, can be monitored by observing the decrease in the intensity of the isocyanate peak and the simultaneous increase in the intensity of peaks corresponding to the urethane product, such as the N-H stretch (around 3300 cm⁻¹) and the carbonyl (C=O) stretch (around 1700 cm⁻¹). researchgate.netresearchgate.net

Fiber-optic probes combined with Attenuated Total Reflectance (ATR) technology enable the direct insertion of the probe into the reaction vessel, facilitating real-time analysis of the liquid phase without the need for sampling. elte.hu This is particularly advantageous for reactions that are rapid, sensitive to air or moisture, or involve highly reactive species. nih.gov

Key Spectroscopic Data for In-situ FTIR Monitoring of Isocyanate Reactions

| Functional Group | Spectroscopic Feature | Typical Wavenumber (cm⁻¹) | Application in Monitoring |

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2275 - 2250 | Tracks consumption of this compound reactant. researchgate.netresearchgate.net |

| Urethane (-NH-C=O) | N-H Stretch | ~3300 | Monitors formation of urethane product. researchgate.net |

| Urethane (-NH-C=O) | Carbonyl (C=O) Stretch | ~1700 | Monitors formation of urethane product. researchgate.net |

| Urea (-NH-CO-NH-) | Carbonyl (C=O) Stretch | ~1670 | Monitors formation of urea by-product. researchgate.net |

| Isocyanurate Trimer | Ring C=O Stretch | ~1410 | Monitors formation of cyclic trimer product. researchgate.net |

NMR Spectroscopy

In-situ NMR spectroscopy is an exceptionally powerful tool for mechanistic studies, providing detailed structural information about species in solution. For reactions involving this compound, both ¹H and ¹³C NMR can be employed, with the bulky tert-butyl group often providing a clear, singlet resonance in the ¹H NMR spectrum that can be monitored. elte.hu

A significant application of in-situ NMR has been in the study of the phosphine-catalyzed cyclo-oligomerization of alkyl isocyanates. nih.govresearchgate.netresearchgate.net Although detailed studies may focus on analogs like n-butyl or n-hexyl isocyanate, the principles are directly applicable to this compound. In these reactions, in-situ ³¹P and ¹³C NMR spectroscopy have been instrumental in detecting and structurally characterizing key catalytic intermediates that would be impossible to isolate. researchgate.netresearchgate.net For instance, the formation of a phosphine-isocyanate adduct can be observed, providing direct evidence for the proposed reaction mechanism. researchgate.netrsc.org

Spectroscopic Data for a Catalytic Intermediate in Phosphine-Catalyzed Isocyanate Cyclo-oligomerization

| Nucleus | Spectroscopic Parameter | Observed Value | Assignment |

| ³¹P NMR | Chemical Shift (δ) | 54.0 ppm | P-C single bond in catalytic intermediate. researchgate.net |

| ³¹P NMR | Coupling Constant (¹JPC) | 154 Hz | One-bond coupling between phosphorus and carbon. researchgate.net |

| ¹³C NMR | Chemical Shift (δ) | 166.7 ppm | Carbon atom of the P-¹³C-N-¹³C fragment. researchgate.net |

| ¹³C NMR | Chemical Shift (δ) | 153.9 ppm | Second carbon atom of the P-C-N-¹³C fragment. researchgate.net |

| ¹³C NMR | Coupling Constant (²JCC) | 2.5 Hz | Two-bond coupling between the two carbonyl carbons. researchgate.net |

Data derived from studies on n-hexyl isocyanate, demonstrating the technique's capability for isocyanate reactions. researchgate.net

Furthermore, the reaction of this compound with organometallic compounds, such as molybdenum or chromium imidoamido complexes, has been followed using ¹H NMR. These studies allow for the characterization of the final insertion products, where the isocyanate moiety is incorporated into the metal complex. Monitoring the disappearance of the this compound resonance and the appearance of new signals corresponding to the product provides a clear picture of the reaction's progress.

Raman Spectroscopy

In-situ Raman spectroscopy serves as a valuable complementary technique to FTIR, particularly for systems containing water or for reactions in aqueous media, as water is a weak Raman scatterer. It can also be advantageous for monitoring polymerizations in bulk, where strong IR absorption can be a limiting factor. The symmetric -N=C=O stretch is Raman active and can be used to follow the reaction kinetics.

For derivatives like tert-butyl isocyanide, Surface-Enhanced Raman Scattering (SERS) has been used to monitor the behavior of isocyanide-functionalized nanoparticles within single mammalian cells. researchgate.net The isocyanide (N≡C) stretching band appears in a spectrally isolated region around 2100 cm⁻¹, making it an excellent marker for tracking the location of the nanoparticles without interference from cellular components. researchgate.net This highlights the utility of the isocyanide group as a spectroscopic probe in complex biological systems.

Computational and Theoretical Investigations of Tert Butyl Isocyanate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are crucial for understanding the electronic structure and reactivity of molecules like tert-butyl isocyanate. These computational methods, such as Density Functional Theory (DFT), provide insights into molecular geometries, bond characteristics, and orbital energies.

Studies on tert-butyl based dithiophene oxide derivatives have utilized DFT calculations with the B3LYP hybrid functional and the 6-31G(d,p) basis set to investigate their structural and electronic properties. ijisrt.com These calculations reveal that the introduction of a tert-butyl group can enhance the rigidity of the molecular backbone, limiting torsional freedom. ijisrt.com The electronic properties, particularly the frontier molecular orbitals (HOMO and LUMO), are significantly influenced by the nature of substituent groups. For instance, electron-withdrawing groups like nitro or cyano can lower the HOMO and LUMO energy levels, thereby increasing the HOMO-LUMO gap. ijisrt.com This demonstrates the tunability of the electronic structure through chemical modification.

The reactivity of isocyanates is largely dictated by the electrophilicity of the carbonyl carbon. researchgate.net Computational studies help in quantifying this reactivity by calculating parameters like electrostatic potential and atomic charges. For instance, in the context of isocyanate reactions, quantum chemical calculations can elucidate the reaction pathways. One study on the SO2-catalyzed conversion of nitrile oxide to isocyanate employed the r2SCAN-3c level of theory to screen possible reaction pathways, identifying a [3+2]-cycloaddition mechanism. chemrxiv.org

Table 1: Calculated Electronic Properties of a Substituted Tert-butyl Bridged Dithiophene Oxide Derivative

| Property | Value |

| HOMO Energy | -5.29 eV |

| LUMO Energy | -1.04 eV |

| HOMO-LUMO Gap | 4.25 eV |

Data calculated at the B3LYP/6-31G(d,p) level of theory. ijisrt.com

Molecular Dynamics Simulations of Isocyanate-Containing Systems

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of isocyanate-containing systems at the atomistic level. nsf.govmdpi.com These simulations provide insights into the liquid-phase structure, dynamics, and thermodynamics of these systems, which are essential for understanding their macroscopic properties.

A significant challenge in the MD simulation of isocyanates has been the lack of accurate force fields. mdpi.com To address this, researchers have developed specific force fields, such as a united-atom force field based on the Transferable Potentials for Phase Equilibria (TraPPE), to model the vapor-liquid phase behavior of isocyanates. nsf.gov These simulations, which can be performed using Monte Carlo (MC) or MD methods, allow for the prediction of properties like vapor pressure and critical properties, which are crucial for process design and safety. nsf.gov

MD simulations have also been employed to investigate the compatibility of isocyanate curing agents with other components in propellant formulations. For example, the interaction energy between different isocyanate curing agents and ammonium (B1175870) dinitramide (ADN) has been calculated to select suitable curing systems for ADN/GAP composite propellants. researchgate.net

Furthermore, MD simulations can be used to study the structure and properties of polymers derived from isocyanates, such as polyurethanes. These simulations can help in understanding the relationship between the chemical structure of the isocyanate monomer and the final properties of the polymer. mdpi.com

Elucidation of Reaction Mechanisms via Computational Methods

Computational methods are invaluable for elucidating the complex reaction mechanisms involving isocyanates. Density functional theory (DFT) calculations, in particular, have been widely used to map out potential energy surfaces, identify transition states, and determine reaction pathways.

One example is the study of the formation of ureas, carbamates, and heterocycles from formamides, which act as isocyanate surrogates. DFT calculations helped to unravel the catalytic cycle of a ruthenium-based pincer complex, revealing a metal-ligand cooperation mechanism and the trapping of an isocyanate intermediate. acs.org

In the context of polyurethane formation, computational studies have been used to investigate the mechanisms of urethane (B1682113) formation and cleavage reactions. researchgate.net High-level ab initio computations have been performed on the reaction of isocyanic acid (HNCO) with water, affirming that hydrolysis can occur across both the N=C and C=O bonds. researchgate.net These studies provide a fundamental understanding of the reactivity of the isocyanate group.

Furthermore, computational methods have been used to explore novel reactions of isocyanates. For instance, the oxidative coupling reaction of isocyanides with toluene (B28343) derivatives, where the isocyano group acts as an N1 synthon, was investigated through mechanistic studies suggesting the formation of radical intermediates. organic-chemistry.org

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational chemistry plays a significant role in predicting spectroscopic parameters and performing conformational analysis of molecules like this compound. These predictions are vital for interpreting experimental spectra and understanding the three-dimensional structure of molecules.

Prediction of Spectroscopic Parameters

Quantum chemical methods can accurately predict various spectroscopic parameters, including rotational constants and vibrational frequencies. sns.itmdpi.com For example, the performance of different density functionals has been benchmarked for the prediction of rotational and vibrational spectroscopic parameters. sns.it The rev-DSD-PBEP86 double-hybrid functional, when combined with an appropriate basis set, has been shown to provide results approaching the accuracy of high-level coupled-cluster methods for predicting rotational constants. mdpi.com The near-edge X-ray absorption fine structure (NEXAFS) spectrum of the tert-butyl radical has been simulated using the CVS-EOM-CCSD method, which allowed for the assignment of the experimental spectral bands. dtu.dk

Conformational Analysis

Conformational analysis aims to determine the most stable three-dimensional arrangement of atoms in a molecule. Computational methods, such as molecular mechanics (MM2), can be used to calculate the steric energy of different conformers and identify the minimum energy conformation. upenn.edu For cyclic systems like cis-1,4-di-tert-butylcyclohexane, computational analysis has shown that a twisted boat conformation can be slightly lower in energy than the chair conformation due to the significant steric interactions of the bulky tert-butyl groups. upenn.eduupenn.edu This highlights the importance of computational analysis in understanding the conformational preferences of sterically hindered molecules.

Table 2: Comparison of Steric Energies for a Substituted Cyclohexane

| Conformation | Steric Energy (kcal/mol) |

| Chair | 28.476 |

| Twisted Boat | 27.480 |

Data obtained from conformational analysis using molecular mechanics. upenn.edu

Design of Novel Isocyanate-Based Compounds through Computational Modeling

Computational modeling is an increasingly powerful tool for the rational design of novel isocyanate-based compounds with tailored properties. mdpi.com By leveraging computational chemistry and materials science techniques, researchers can predict the properties of yet-to-be-synthesized molecules, thereby accelerating the discovery and development of new materials. ijisrt.commdpi.com

Guiding Synthesis and Understanding Properties

Computational modeling can guide the synthesis of new materials by predicting their stability and reactivity. For example, in the development of novel polyurethanes, computational studies can help in selecting the appropriate diisocyanate monomers to achieve desired material properties. researchgate.net By simulating the electronic structure and intermolecular interactions, it is possible to predict properties like thermal stability and mechanical strength. mdpi.com

Applications in Materials Science

The design of novel isocyanate-based compounds through computational modeling has applications in various fields. In the area of organic electronics, DFT calculations are used to design organic semiconductors with optimized charge transport properties. ijisrt.com By systematically modifying the molecular structure and calculating the resulting electronic properties, researchers can identify promising candidates for use in devices like organic field-effect transistors and solar cells. ijisrt.com

Accelerating Innovation

The use of computational modeling, including machine learning approaches, is expected to accelerate the development of isocyanate-based materials with desired properties. mdpi.com These methods can help to screen large numbers of potential candidates and identify the most promising ones for experimental synthesis and characterization, ultimately leading to the creation of novel materials for a wide range of applications.

Environmental Fate and Degradation of Tert Butyl Isocyanate

Hydrolytic Degradation Pathways and Kinetics

The primary and most significant degradation pathway for isocyanates in aqueous environments is hydrolysis. The electrophilic carbon atom in the isocyanate group is highly susceptible to nucleophilic attack by water.

The hydrolysis of tert-butyl isocyanate proceeds through a multi-step mechanism. Initially, the isocyanate reacts with water to form an unstable carbamic acid intermediate (tert-butylcarbamic acid). This intermediate then rapidly decomposes, releasing tert-butylamine (B42293) and carbon dioxide.

A competing reaction involves the reaction of the highly reactive this compound with the newly formed tert-butylamine. This reaction leads to the formation of a stable urea (B33335) derivative, 1,3-di-tert-butylurea. The extent to which this secondary reaction occurs depends on factors such as the concentration of the isocyanate and the pH of the solution.

The kinetics of isocyanate hydrolysis are influenced by the structure of the alkyl or aryl group attached to the isocyanate functionality. While specific kinetic data for this compound is not extensively documented in publicly available literature, studies on analogous compounds provide insight. For instance, the hydrolysis of other isocyanates like methyl and phenyl isocyanate is well-studied, and it is known to be influenced by pH. rsc.org The hydrolysis of phenyl isocyanate is subject to general base catalysis. rsc.org In contrast, the hydrolysis of methyl isocyanate is catalyzed by acid. rsc.org

Given the tert-butyl group's electron-donating nature, the reactivity of this compound in hydrolysis is expected to be significant. The bulky tert-butyl group may also exert steric effects on the reaction rate. In general, isocyanates react with water, and this reaction can be vigorous. nj.gov

| Parameter | Description | Relevance to this compound |

| Primary Reaction | Isocyanate + Water → Carbamic Acid → Amine + Carbon Dioxide | This compound reacts with water to form tert-butylamine and carbon dioxide. |

| Secondary Reaction | Isocyanate + Amine → Substituted Urea | This compound can react with tert-butylamine to form 1,3-di-tert-butylurea. |

| Key Factors | pH, Temperature, Concentration | The rate of hydrolysis is dependent on these environmental conditions. |

Biodegradation Studies in Aquatic and Terrestrial Environments

Information directly addressing the biodegradation of this compound is limited. However, the biodegradability of its primary hydrolysis product, tert-butylamine, and a structurally similar compound, tert-butyl alcohol, has been investigated.

Studies have shown that microorganisms can be adapted to biodegrade tert-butyl alcohol (TBA). In one study using a sequencing batch reactor, a stable microbial community was able to effectively remove TBA, with effluent concentrations below the detection limit. nih.gov This suggests that if this compound hydrolyzes to produce compounds that can be utilized by microorganisms, biodegradation can be a relevant environmental fate process.

Furthermore, studies on n-butyl isocyanate, a structural isomer, have shown that it can undergo biodegradation. A test for ready biodegradability indicated a 62% degradation of n-butyl isocyanate over 20 days. oecd.org While the tert-butyl structure can sometimes hinder biodegradation compared to linear chains, these findings suggest that biodegradation of the core isocyanate structure and its derivatives is possible.

| Compound | Study Type | Findings | Reference |

| Tert-butyl Alcohol (TBA) | Sequencing Batch Reactor | Adapted microorganisms achieved high removal rates of TBA. | nih.gov |

| n-Butyl Isocyanate | Ready Biodegradability Test | 62% biodegradation observed in 20 days. | oecd.org |

Methodologies for Environmental Impact Assessment of Isocyanate Compounds

Assessing the environmental impact of isocyanate compounds like this compound involves a multi-faceted approach. patsnap.compatsnap.com These methodologies are designed to evaluate the potential effects on air, water, and soil quality. patsnap.com

Key components of an environmental impact assessment for isocyanates include:

Life Cycle Assessment (LCA): This methodology evaluates the environmental footprint of a chemical throughout its entire life cycle, from production to use and disposal. patsnap.com For this compound, this would include assessing the energy consumption and emissions associated with its synthesis, its use in industrial processes, and the management of any waste generated.

Emission Monitoring: This involves the measurement of isocyanate concentrations in workplace and ambient air. nih.gov Methods for detecting and quantifying isocyanates in gaseous streams are crucial for controlling their release into the atmosphere. alkalinity.uk

Fate and Transport Modeling: These models are used to predict how a chemical will move through and be transformed in the environment. For this compound, models would consider its high reactivity with water, its potential for atmospheric transport, and its degradation pathways.

Ecotoxicity Testing: This involves exposing representative aquatic and terrestrial organisms to the chemical to determine its potential for causing harm. While specific data for this compound is scarce, assessments often rely on data from structurally similar compounds.

Emerging Research and Future Directions for Tert Butyl Isocyanate Studies

Development of Novel Catalytic Systems for Isocyanate Chemistry

The reaction of isocyanates is highly dependent on catalysis, which influences reaction rates, selectivity, and the properties of the final products. Research into novel catalytic systems for isocyanate chemistry, including reactions involving tert-butyl isocyanate, is focused on improving efficiency, selectivity, and sustainability.

Organotin compounds, such as dibutyltin (B87310) dilaurate, have traditionally been used as catalysts in urethane (B1682113) production due to their high activity. researchgate.net However, their toxicity and lack of selectivity, as they catalyze reactions with both hydroxyl groups and water, have prompted a search for alternatives. wernerblank.com

Recent research has focused on non-tin catalysts. Zirconium chelates, for example, have shown promise as they selectively catalyze the isocyanate-hydroxyl reaction over the competing isocyanate-water reaction. wernerblank.com This selectivity is particularly advantageous in applications like water-borne coatings, potentially leading to a longer pot life and more consistent crosslink density. wernerblank.com Another area of investigation involves the use of organotin α-substituted alcohols and carbamates, which have demonstrated high activity in urethane preparations. researchgate.net

A significant breakthrough is the development of heterogeneous geminal atom catalysts (GACs). sciencedaily.com One such system uses a polymeric carbon nitride support for two copper ions, which work in concert to facilitate chemical reactions. sciencedaily.com These novel catalysts are not only efficient and selective but can also be recovered and reused, contributing to more sustainable manufacturing processes with a significantly lower carbon footprint. sciencedaily.com The development of more robust curing systems and catalysts is a key research area to address the challenges of achieving consistent and complete curing under various environmental conditions. patsnap.com

Table 1: Comparison of Catalytic Systems in Isocyanate Chemistry

| Catalyst Type | Examples | Advantages | Disadvantages | Research Focus |

|---|---|---|---|---|

| Organotin Compounds | Dibutyltin dilaurate | High reactivity. researchgate.net | High toxicity, not selective (catalyzes water reaction). wernerblank.com | Developing safer, more selective alternatives. patsnap.com |

| Non-Tin Metal Chelates | Zirconium chelates | Selective for isocyanate-hydroxyl reaction, good for water-borne systems. wernerblank.com | Can have shorter pot life compared to tin catalysts. wernerblank.com | Improving pot life and reaction rates. wernerblank.com |

| Geminal Atom Catalysts (GACs) | Dual copper ions on polymeric carbon nitride | High efficiency and selectivity, recoverable and reusable, low carbon footprint. sciencedaily.com | Newer technology, may require further development for industrial scale-up. | Broadening the scope of reactions and industrial adoption. sciencedaily.com |

| Amine Catalysts | Various tertiary amines | Effective for aromatic isocyanates, common in polyurethane foams. wernerblank.com | Can also catalyze side reactions like trimerization. researchgate.net | Designing catalysts for specific applications like all-water blown integral skin foams. neicon.ru |

Integration into Sustainable Chemistry and Circular Economy Paradigms

The principles of sustainable chemistry and the circular economy are increasingly influencing the chemical industry. researchgate.net These paradigms focus on the efficient use of resources, the design of eco-friendly products, and the recycling of materials to create a closed-loop system. researchgate.netmdpi.com For isocyanate chemistry, this means a shift away from fossil-based feedstocks and linear production models. mdpi.com

A major goal is the development of bio-based isocyanates to reduce the reliance on petrochemicals. patsnap.comrsc.org While much of the focus has been on creating green polyurethanes (PUs), the synthesis of isocyanates from renewable resources is a critical and challenging area of research. rsc.orgresearchgate.net Green chemistry principles, such as the use of renewable feedstocks and catalysis, are central to this effort. noviams.com Using agricultural and food wastes as raw materials is an economically and environmentally advantageous option that avoids competition with food production. mdpi.com

The integration of this compound and other isocyanates into a circular economy involves designing products that can be more easily reused, recycled, or biodegraded. mdpi.com Sustainable chemistry contributes by creating materials that are not only functional but also have a reduced environmental impact throughout their lifecycle. packagingeurope.com This includes developing adhesives and coatings that are effective yet environmentally responsible. packagingeurope.com The transformation to a circular model presents challenges, including the need for significant investment, environmental education, and supportive legislation. mdpi.com

Advanced Applications in Smart Materials and Responsive Systems

This compound is a valuable reagent in the synthesis of advanced materials due to its reactivity and the properties conferred by the tert-butyl group. sigmaaldrich.comsigmaaldrich.com These materials are often designed to be "smart" or "responsive," meaning they can change their properties in response to external stimuli such as light, temperature, or the presence of a specific chemical.

One key application is the post-synthetic modification of metal-organic frameworks (MOFs). sigmaaldrich.comsigmaaldrich.comscientificlabs.ie By reacting this compound with the framework, researchers can introduce urea (B33335) functionalities, creating microporous materials with tailored properties for applications like gas storage and separation. sigmaaldrich.comsigmaaldrich.comscientificlabs.ie

Another area of interest is the preparation of isocyanate-treated graphite (B72142) oxides (iGOs). sigmaaldrich.comsigmaaldrich.comscientificlabs.ie These materials can be exfoliated in polar aprotic solvents to produce graphene oxide nanoplatelets, which are building blocks for various advanced composites and electronic devices. sigmaaldrich.comsigmaaldrich.comscientificlabs.ie

Furthermore, research in materials chemistry is exploring the development of organic materials that can convert light into mechanical or electrical energy. ucr.edu By controlling the crystal structure of conjugated organic molecules, it is possible to create components for nanoscale photomechanical actuators and organic solar cells. ucr.edu The unique electronic properties and reactivity of isocyanates like this compound make them potential candidates for inclusion in such responsive systems.

Table 2: Advanced Applications of this compound

| Application Area | Material | Role of this compound | Potential Use |

|---|---|---|---|